molecular formula C8H11NS B1525471 [Cyclopropyl(isothiocyanato)methyl]cyclopropane CAS No. 1247603-60-6

[Cyclopropyl(isothiocyanato)methyl]cyclopropane

Cat. No. B1525471
M. Wt: 153.25 g/mol
InChI Key: IYBYGPRXCBJXDA-UHFFFAOYSA-N
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Description

“[Cyclopropyl(isothiocyanato)methyl]cyclopropane” is a cyclopropane derivative. Cyclopropane is a type of cycloalkane, which is a hydrocarbon with carbon atoms arranged in a ring . The isothiocyanato group (–N=C=S) is a functional group that contains nitrogen, carbon, and sulfur .


Molecular Structure Analysis

The molecular structure of “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would likely involve a cyclopropane ring with an isothiocyanato group attached. The exact structure would depend on the specific arrangement of these components .


Chemical Reactions Analysis

Cyclopropane compounds are known to be very reactive due to their highly strained nature . The presence of the isothiocyanato group could also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would depend on the specific structure of the compound. Cyclopropane is a cyclic hydrocarbon, and its properties would be influenced by the presence of the isothiocyanato group .

Scientific Research Applications

Development of Chiral Cyclopropane Units

Cyclopropane rings are utilized in conformationally restricting biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing differentially functionalized carbon substituents were developed as key intermediates for synthesizing conformationally restricted analogues of histamine. These chiral cyclopropane units are valuable as versatile intermediates for generating compounds with asymmetric cyclopropane structures, demonstrating the role of cyclopropane in enhancing molecular complexity and potential biological activity (Kazuta, Matsuda, & Shuto, 2002).

Organoelectrocatalysis in Cyclopropanation

An innovative electrocatalytic strategy for the cyclopropanation of active methylene compounds employs an organic catalyst, showcasing the broad substrate scope and excellent scalability. This method avoids the use of metal catalysts or external chemical oxidants and represents a significant advancement in the direct cyclopropanation of simpler and more stable methylene compounds, highlighting the minimal prefunctionalization and increased operational safety benefits (Jie, Guo, Song, & Xu, 2022).

Cyclopropyl Ring in Drug Development

The incorporation of the cyclopropyl ring into drug molecules can address multiple challenges in drug discovery, such as enhancing potency and reducing off-target effects. The unique features of the cyclopropane ring, including its coplanarity, relatively shorter C-C bonds, and enhanced π-character, contribute significantly to the properties of drugs containing it. This highlights the cyclopropyl ring's crucial role in the preclinical and clinical stages of drug development (Talele, 2016).

Lewis Acid Mediated Cycloadditions

The (3 + 2) cycloadditions of donor-acceptor cyclopropanes with heterocumulenes, including isocyanates and isothiocyanates, for synthesizing five-membered heterocycles showcase high yields and defined chemoselectivity. The choice of Lewis acid significantly affects the stereochemical outcome and the reaction mechanism, indicating the cyclopropane's utility in constructing complex heterocyclic structures (Goldberg, O'Connor, Craig, & Stoltz, 2012).

Safety And Hazards

The safety and hazards associated with “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would depend on the specific properties of the compound. As a general rule, handling of chemicals should always be done with appropriate safety precautions .

Future Directions

The future directions for research on “[Cyclopropyl(isothiocyanato)methyl]cyclopropane” would depend on the findings of current research. Given the reactivity of cyclopropane compounds, they could potentially be used in a variety of chemical reactions .

properties

IUPAC Name

[cyclopropyl(isothiocyanato)methyl]cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-5-9-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBYGPRXCBJXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Cyclopropyl(isothiocyanato)methyl]cyclopropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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